molecular formula C6H11NO3 B1643401 methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B1643401
M. Wt: 145.16 g/mol
InChI Key: YIKYEFZGORKEBX-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate: is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features both hydroxyl and ester functional groups. This compound is often used as an intermediate in the synthesis of various biologically active molecules.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

YIKYEFZGORKEBX-WHFBIAKZSA-N

SMILES

COC(=O)C1C(CCN1)O

Isomeric SMILES

COC(=O)[C@@H]1[C@H](CCN1)O

Canonical SMILES

COC(=O)C1C(CCN1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.

    Esterification: Formation of the methyl ester at the 2-carboxylate position.

Common reagents used in these reactions include oxidizing agents for hydroxylation and methanol in the presence of an acid catalyst for esterification. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles such as halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at the 3-position.

    (2R,3S)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at the 2-position.

    (2R,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate: Differing in stereochemistry at both positions.

Uniqueness

methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields.

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